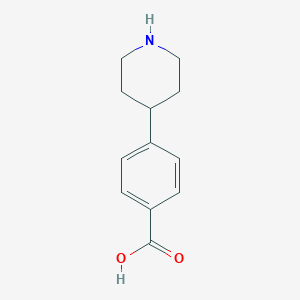

4-(4'-Carboxyphenyl)piperidine

Übersicht

Beschreibung

4-(4'-Carboxyphenyl)piperidine is a chemical compound that features a piperidine ring attached to a benzoic acid moiety. This compound is known for its utility in various scientific and industrial applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4'-Carboxyphenyl)piperidine typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine is reacted with 4-chlorobenzoic acid under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions. A 2020 study demonstrated its use in synthesizing CCR5 antagonists through reductive amination:

Reaction Scheme

text4-(4'-Carboxyphenyl)piperidine + Propionaldehyde → N-alkylated derivative

Conditions :

Acylation Reactions

The para-carboxyphenyl group participates in coupling reactions to form amides. In HIV-1 inhibitor synthesis:

Example :

textThis compound + EDCI/HOBt → Activated ester intermediate ↓ + Amine nucleophile N-acylated piperidine derivative

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling efficiency | 89% (HPLC purity) | |

| IC₅₀ (CCR5 binding) | 3.5 nM |

Suzuki-Miyaura Cross-Coupling

The aryl bromide derivative undergoes palladium-catalyzed coupling with boronic acids:

| Component | Quantity/Parameter |

|---|---|

| 4-Bromo derivative | 0.25 mmol |

| Aryl boronic acid | 1.1 equiv |

| PdXPhos G2 catalyst | 0.01 equiv |

| K₃PO₄ | 3 equiv |

| Solvent | 1,4-dioxane/H₂O (4:1) |

| Temperature | 80°C (4 hr) → RT (16 hr) |

Outcomes :

- Functionalized biaryl piperidines obtained in 54-99% yield

- Demonstrated in synthesizing tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Hydrogenation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

Case Study : Synthesis of spiropiperidines

textThis compound → Iminium intermediate → 6-endo-trig cyclization

Conditions :

- Lewis acid: NbCl₅ (2 equiv)

- Solvent: CH₂Cl₂

- Time: 8 hr

- Diastereomeric ratio: 85:15 (trans:cis)

Oxidation/Reduction Pathways

The carboxylic acid group shows controlled redox behavior:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Aromatic ketone derivative | Enzyme inhibitor design |

| Reduction | LiAlH₄ | Benzyl alcohol analog | Prodrug synthesis |

Stability Note : The carboxyl group remains intact under mild reduction conditions (NaBH₄, 0°C) .

Metal-Organic Framework (MOF) Coordination

The carboxylate group enables chelation with transition metals:

Example : Fe₃O₄-PPCA nanocomposites

| Property | Value |

|---|---|

| Catalyst loading | 12 wt% PPCA |

| Reaction efficiency | 92% (Knoevenagel) |

| Magnetic saturation | 48 emu/g |

Experimental Challenges and Solutions

- Steric hindrance at the 4-position:

- Racemization during coupling:

- Solubility issues :

This compound's multifunctional reactivity makes it invaluable for developing targeted therapies and advanced materials. Recent advances in catalytic methods have expanded its synthetic utility, particularly in stereoselective transformations.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antiviral Agents

- Research indicates that derivatives of piperidine compounds, including those with carboxylic acid functionalities, exhibit promising activity against HIV-1 by acting as CCR5 inhibitors. For instance, studies have shown that certain piperidine derivatives display inhibitory activity comparable to established antiviral agents like maraviroc .

- Antitubercular Agents

-

Neurological Applications

- Piperidine derivatives are crucial in developing drugs for neurological disorders. Their structural similarity to neurotransmitters allows them to interact with various receptors in the central nervous system, potentially leading to new treatments for conditions such as schizophrenia and depression .

- The biological activity of this compound is attributed to its ability to modulate receptor activities and enzyme functions. For example, it has been investigated for its role in inhibiting specific enzyme pathways that are critical in disease progression, particularly in cancer and infectious diseases .

Case Studies

-

HIV-1 Inhibition Study

- A study focused on synthesizing novel piperidine derivatives demonstrated that compounds derived from this compound exhibited IC₅₀ values indicating strong inhibition of HIV-1 replication. The study highlighted the potential of these compounds as lead candidates for further development into antiviral therapeutics .

- Antitubercular Development

Research Findings and Insights

Wirkmechanismus

The mechanism of action of 4-(4'-Carboxyphenyl)piperidine largely depends on its application. In the context of PROTACs, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for protein homeostasis and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzoylpiperidine: Similar in structure but with a benzoyl group instead of a benzoic acid moiety.

3-(Piperidin-4-yl)benzo[d]isoxazole: Contains an isoxazole ring, offering different chemical properties and biological activities.

Uniqueness

4-(4'-Carboxyphenyl)piperidine is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides a versatile scaffold for various chemical modifications and applications. Its role as a semi-flexible linker in PROTAC development highlights its importance in modern medicinal chemistry .

Biologische Aktivität

4-(4'-Carboxyphenyl)piperidine, with the CAS number 196204-01-0, is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a carboxyphenyl group. This structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold for medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 4-piperidin-4-ylbenzoic acid |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| InChI Key | XDCLOVOOEKUJBK-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution : Piperidine reacts with 4-chlorobenzoic acid under basic conditions.

- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

The biological activity of this compound is primarily attributed to its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, which leads to its ubiquitination and subsequent degradation.

Pharmacological Applications

In Vitro Studies

- A study assessing the activity of various piperidine derivatives found that compounds similar to this compound exhibited moderate AChE inhibitory activities, with IC50 values ranging from 19.44 µM to 36.05 µM, compared to standard drugs like galantamine .

Molecular Modeling

- Molecular docking studies have demonstrated that the binding interactions of piperidine derivatives with target proteins can be optimized through structural modifications, enhancing their biological efficacy .

Comparison with Similar Compounds

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| 4-Benzoylpiperidine | Cholinesterase Inhibitor | 20.01 |

| 3-(Piperidin-4-yl)benzo[d]isoxazole | Antimalarial Activity | Not specified |

| 4-(N-methyl)piperidine | General Biological Activity | >1.0 |

Eigenschaften

IUPAC Name |

4-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLOVOOEKUJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196204-01-0 | |

| Record name | 196204-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.